N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine
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Overview
Description
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine is an organic compound that features a biphenyl group and a pyridine ring connected through a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine typically involves the reaction of 4-bromomethylbiphenyl with 3-pyridinemethanamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(4-pyridinylmethyl)amine
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-quinolinylmethyl)amine
Uniqueness
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of biphenyl and pyridine moieties provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C19H18N2 |
---|---|
Molecular Weight |
274.4g/mol |
IUPAC Name |
1-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C19H18N2/c1-2-6-18(7-3-1)19-10-8-16(9-11-19)13-21-15-17-5-4-12-20-14-17/h1-12,14,21H,13,15H2 |
InChI Key |
VRNVPEMJTXLWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CN=CC=C3 |
Origin of Product |
United States |
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